molecular formula C25H29N3O2 B2635046 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1049439-17-9

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2635046
CAS No.: 1049439-17-9
M. Wt: 403.526
InChI Key: BFCHDIAVZBOLDP-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a naphthylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl group, forming N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amine.

    Coupling with Naphthylacetamide: Finally, the intermediate is coupled with naphthalen-1-ylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-30-23-11-9-22(10-12-23)28-17-15-27(16-18-28)14-13-26-25(29)19-21-7-4-6-20-5-2-3-8-24(20)21/h2-12H,13-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCHDIAVZBOLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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